molecular formula C30H50NO3 B026405 25-Doxylcholesterol CAS No. 109024-15-9

25-Doxylcholesterol

Cat. No. B026405
M. Wt: 472.7 g/mol
InChI Key: VPKXVMQRURBFJA-AQHLAHBHSA-N
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Description

25-Doxylcholesterol is a derivative of cholesterol, which plays a role in various biological processes in humans and other species . It is involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway . 25-Doxylcholesterol is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus .


Synthesis Analysis

The synthesis of 25-Doxylcholesterol increases with increasing cholesterol levels in the endoplasmic reticulum . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .


Molecular Structure Analysis

The inclusion of 25-Doxylcholesterol in plasma membranes or the conversion of part of their cholesterol content into 25-Doxylcholesterol leads to morphological alterations of the sphingomyelin (SM)-enriched domains and promotes lipid packing inhomogeneities . These changes culminate in membrane stiffness variations .


Chemical Reactions Analysis

25-Doxylcholesterol is synthesized from cholesterol by the addition of a hydroxyl group at position 25-carbon . This reaction is catalyzed by cholesterol 25-hydroxylase (CH25H), which is a member of a small family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .


Physical And Chemical Properties Analysis

According to the information available, the molecular formula of 25-Doxylcholesterol is C30H50NO3* and its molecular weight is 472.7229 .

Scientific Research Applications

  • Airway Diseases and Immune Response : 25-Hydroxycholesterol enhances cytokine release and the toll-like receptor 3 response in airway epithelial cells. This suggests a role in the pathogenesis of airway diseases (Koarai et al., 2012).

  • Antiviral Properties : It forms high-order aggregates in complex biomembranes, potentially moderating protein interactions and acting as an innate antiviral molecule (Galiano & Villalaín, 2020). It also shows significant antiviral activity against non-enveloped viruses, suggesting therapeutic potential (Civra et al., 2014).

  • Cancer Research : Studies have shown that 25-hydroxycholesterol promotes migration and invasion of lung adenocarcinoma cells (Chen et al., 2017).

  • Cellular Signaling and Apoptosis : It induces oxiapoptophagy in fibroblasts through modulation of Akt and p53 cellular signaling pathways (You et al., 2021).

  • Immunosuppression : Oxidized cholesterol, particularly 25-hydroperoxycholesterol, effectively inhibits plaque-forming cell responses, impacting immune responses in vivo (Humphries & Mcconnell, 1979).

  • Cholesterol Homeostasis : 25-Hydroxycholesterol is implicated in cholesterol homeostasis, influencing lipid metabolism and potentially contributing to atherosclerosis (Honda et al., 2011). Additionally, 24(S),25-epoxycholesterol regulates cholesterol synthesis and may protect against the accumulation of newly-synthesized cholesterol (Zerenturk et al., 2012).

  • Respiratory Diseases : Increased levels of 25-hydroxycholesterol in the lungs of COPD patients indicate its role in neutrophil infiltration and airway inflammation (Sugiura et al., 2012).

  • Metabolic Syndrome and Vitamin D : Plasma concentration of 25-hydroxyvitamin D is significantly associated with metabolic syndrome and insulin resistance in middle-aged and elderly Chinese individuals (Lu et al., 2009).

Future Directions

The role of 25-Doxylcholesterol in cholesterol and bile acid metabolism, antivirus process, and inflammatory response has been largely disclosed . Future research may focus on revealing these functions and underlying mechanisms of 25-Doxylcholesterol . It can be suggested that 25-Doxylcholesterol prevents accumulation of cellular cholesterol and serves as a potent modulator of neuroinflammation, synaptic transmission, and myelinization .

properties

InChI

InChI=1S/C30H50NO3/c1-20(8-7-15-30(6)31(33)27(2,3)19-34-30)24-11-12-25-23-10-9-21-18-22(32)13-16-28(21,4)26(23)14-17-29(24,25)5/h9,20,22-26,32H,7-8,10-19H2,1-6H3/t20-,22+,23?,24-,25?,26?,28+,29-,30?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXVMQRURBFJA-AQHLAHBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1(N(C(CO1)(C)C)[O])C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC1(N(C(CO1)(C)C)[O])C)[C@H]2CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910969
Record name [2-(3-Hydroxychol-5-en-24-yl)-2,4,4-trimethyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25-Doxylcholesterol

CAS RN

109024-15-9
Record name 25-Doxylcholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109024159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(3-Hydroxychol-5-en-24-yl)-2,4,4-trimethyl-1,3-oxazolidin-3-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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